2-(4-Methylphenyl)-1,3-dithiane
Description
Historical Context and Significance of 1,3-Dithianes in Organic Synthesis
The significance of 1,3-dithianes in organic synthesis is inextricably linked to the groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s. nih.govencyclopedia.pubsynarchive.com Their research led to the development of the Corey-Seebach reaction, a method that transforms an aldehyde into a nucleophilic acyl anion equivalent. nih.govencyclopedia.pub This was a paradigm shift in synthetic chemistry. Traditionally, the carbonyl carbon of an aldehyde is electrophilic. By converting the aldehyde into a 1,3-dithiane (B146892), the proton at the C2 position becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. encyclopedia.pubjk-sci.com This lithiated 1,3-dithiane then acts as a potent nucleophile, capable of reacting with a wide range of electrophiles. nih.govjk-sci.comwikipedia.org
This novel strategy provided access to a plethora of important organic transformations that were previously challenging to achieve. nih.gov The reaction of the lithiated dithiane with alkyl halides, epoxides, other carbonyl compounds, and various other electrophiles, followed by the hydrolytic cleavage of the dithiane group to regenerate a carbonyl functionality, opened up new pathways for the synthesis of ketones, α-hydroxy ketones, and 1,2-diketones. nih.govjk-sci.comwikipedia.org The versatility and reliability of 1,3-dithianes as "masked" acyl anions solidified their position as indispensable tools in the synthesis of complex natural products and other target molecules. acs.orgresearchgate.net Over the decades, the utility of dithiane-based strategies has continued to evolve, finding applications in multicomponent couplings and the construction of architecturally complex molecules. acs.org
The Umpolung Concept: Theoretical Foundation and Practical Implications for 1,3-Dithianes
The term "umpolung," German for "polarity reversal," was introduced to organic chemistry by Seebach and Corey to describe the chemical modification of a functional group to invert its inherent polarity. rjstonline.comwikipedia.org In typical organic reactions, the flow of electrons is dictated by the electronegativity of the atoms involved, leading to predictable patterns of nucleophilic and electrophilic centers. ethz.ch For instance, the carbon atom of a carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond.
The umpolung concept provides a powerful strategy to override these natural reactivity patterns. rjstonline.comepfl.ch In the context of 1,3-dithianes, the conversion of an electrophilic aldehyde into a nucleophilic 2-lithio-1,3-dithiane is a classic example of umpolung. jk-sci.comwikipedia.org The theoretical basis for this reversal of reactivity lies in the ability of the sulfur atoms in the dithiane ring to stabilize an adjacent carbanion. This stabilization is attributed to a combination of inductive effects and the delocalization of the negative charge into the vacant d-orbitals of the sulfur atoms. researchgate.net
The practical implications of this concept are profound. By transforming an acyl cation synthon (the carbonyl group) into an acyl anion equivalent (the lithiated dithiane), chemists can forge carbon-carbon bonds that are otherwise inaccessible through conventional methods. rjstonline.comwikipedia.orgnumberanalytics.com This opens up new retrosynthetic disconnections and provides elegant solutions to complex synthetic problems. The ability to introduce an acyl group as a nucleophile has been instrumental in the synthesis of a vast array of organic molecules, including pharmaceuticals and natural products. researchgate.netnumberanalytics.com The development of umpolung strategies, with 1,3-dithianes at the forefront, has fundamentally enriched the toolbox of synthetic organic chemists. acs.orgepfl.ch
Structural Significance of the 4-Methylphenyl Moiety in 2-(4-Methylphenyl)-1,3-dithiane
The presence of a 4-methylphenyl (p-tolyl) group at the C2 position of the 1,3-dithiane ring in this compound introduces specific electronic and steric features that influence its reactivity and potential applications. The aryl substituent, in general, affects the acidity of the C2 proton. The electron-withdrawing or -donating nature of the substituents on the phenyl ring can modulate the stability of the corresponding carbanion formed upon deprotonation.
The 4-methyl group is a weakly electron-donating group through an inductive effect. This electronic influence can subtly affect the rate and equilibrium of the lithiation step compared to an unsubstituted phenyl group or an electron-withdrawing group. While this effect is generally modest, it can be a factor in competitive reactions or in fine-tuning the reactivity of the dithiane.
From a structural standpoint, the bulky 4-methylphenyl group can introduce steric hindrance that may influence the approach of the base during deprotonation and the subsequent reaction of the lithiated species with electrophiles. This steric influence can be exploited to achieve diastereoselectivity in certain reactions. Furthermore, the aromatic ring provides a site for further functionalization, allowing for the synthesis of more complex and diverse molecular structures. The p-tolyl group can also influence the physical properties of the molecule, such as its crystallinity and solubility, which can be advantageous for purification and handling.
Overview of Research Trajectories for this compound and Related Aryl-1,3-dithianes
Research involving 2-aryl-1,3-dithianes, including this compound, has largely followed the broader trends in dithiane chemistry. The primary focus has been on their use as acyl anion equivalents in carbon-carbon bond-forming reactions. jk-sci.comethz.ch Investigations have explored the scope of their reactions with a wide variety of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and imines, to synthesize a diverse range of ketones and other functionalized molecules. jk-sci.comwikipedia.org
A significant area of research has been the development of more efficient and milder methods for the deprotection of the dithiane group to regenerate the carbonyl functionality. organic-chemistry.org While traditional methods often employed heavy metal salts, newer protocols have focused on the use of less toxic and more environmentally friendly reagents. organic-chemistry.org
Furthermore, there has been interest in the asymmetric synthesis of chiral ketones using chiral auxiliaries attached to the dithiane core or by employing chiral bases for the deprotonation step. The steric and electronic properties of the aryl substituent, such as the 4-methylphenyl group, can play a crucial role in the stereochemical outcome of these reactions.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHUGKAEMGTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399273 | |
| Record name | 2-(4-methylphenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56637-44-6 | |
| Record name | 2-(4-Methylphenyl)-1,3-dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56637-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylphenyl 1,3 Dithiane and Its Derivatives
Classical Preparations of 1,3-Dithianes from Carbonyl Precursors
The formation of 1,3-dithianes from carbonyl compounds is a well-established method for protecting aldehydes and ketones and for generating acyl anion equivalents. organic-chemistry.org This transformation involves the reaction of a carbonyl compound with 1,3-propanedithiol (B87085).
Acid-Catalyzed Dithioacetalization
The most common method for synthesizing 1,3-dithianes is the acid-catalyzed dithioacetalization of a carbonyl precursor with 1,3-propanedithiol. organic-chemistry.org This reaction is typically carried out in the presence of either a Brønsted or a Lewis acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. The subsequent intramolecular cyclization and loss of water yield the stable 1,3-dithiane (B146892) ring. uwindsor.caresearchgate.net
A wide array of acid catalysts can be employed for this transformation, offering varying degrees of reactivity and chemoselectivity. organic-chemistry.org
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl), Tungstophosphoric acid |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Yttrium triflate (Y(OTf)₃), Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) |
Targeted Synthesis of 2-(4-Methylphenyl)-1,3-dithiane
The specific synthesis of this compound follows the general principles of dithioacetalization, utilizing 4-methylbenzaldehyde (B123495) as the carbonyl precursor.
Reported Synthetic Pathways to this compound
The synthesis is achieved by reacting 4-methylbenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The selection of the catalyst and reaction conditions can be optimized to achieve high yields. For instance, Lewis acids such as copper(II) tetrafluoroborate have been reported to efficiently catalyze the formation of 2-aryl-1,3-dithianes under mild conditions. A general procedure involves stirring the aldehyde and 1,3-propanedithiol with a catalytic amount of the acid in a suitable solvent, such as dichloromethane (B109758), until the reaction is complete.
| Reactant 1 | Reactant 2 | Catalyst Example | Product |
|---|---|---|---|
| 4-Methylbenzaldehyde | 1,3-Propanedithiol | Iodine | This compound |
In a reported method, iodine is used as a mild and efficient catalyst for the reaction. 4-Methylbenzaldehyde is dissolved in a solvent like dichloromethane, followed by the addition of 1,3-propanedithiol and a catalytic amount of iodine, leading to the formation of the desired product in good yield. acs.org
Derivatization via 2-Lithio-1,3-dithiane Intermediates
A cornerstone of dithiane chemistry is the acidity of the C-2 proton, which can be removed by a strong base to form a nucleophilic carbanion. This carbanion, a masked acyl anion, can then react with various electrophiles.
Generation of 2-Lithio-2-(4-methylphenyl)-1,3-dithiane
The C-2 proton of this compound is acidic due to the electron-withdrawing effect of the two adjacent sulfur atoms. Treatment with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C to -78 °C), results in deprotonation. researchgate.net This process generates the key intermediate, 2-lithio-2-(4-methylphenyl)-1,3-dithiane. acs.orgresearchgate.net The resulting organolithium species is a potent nucleophile, ready for reaction with electrophiles. uwindsor.caresearchgate.net
Alkylation Reactions with Electrophiles (e.g., Alkyl Halides, Sulfonates, Triflatess)
The generated 2-lithio-2-(4-methylphenyl)-1,3-dithiane anion readily participates in nucleophilic substitution reactions with a range of electrophiles. uwindsor.ca This allows for the formation of a new carbon-carbon bond at the C-2 position of the dithiane ring.
Common electrophiles include:
Alkyl Halides: Primary alkyl halides (iodides, bromides, or chlorides) react efficiently with the lithiated dithiane in an SN2 fashion to yield 2-alkyl-2-(4-methylphenyl)-1,3-dithianes. uwindsor.ca
Sulfonates: Arenesulfonates, such as tosylates and benzenesulfonates, derived from primary alcohols are also effective electrophiles for this alkylation, often providing high yields of the coupled product. organic-chemistry.orgorganic-chemistry.org
This two-step sequence of deprotonation followed by alkylation is a powerful tool for constructing quaternary carbon centers. The resulting 2,2-disubstituted-1,3-dithiane can be subsequently hydrolyzed back to a carbonyl group, yielding a ketone.
| Nucleophile | Electrophile Type | Example Electrophile (R-X) | Product Structure |
|---|---|---|---|
| 2-Lithio-2-(4-methylphenyl)-1,3-dithiane | Alkyl Halide | CH₃I (Methyl iodide) | 2-Methyl-2-(4-methylphenyl)-1,3-dithiane |
| 2-Lithio-2-(4-methylphenyl)-1,3-dithiane | Alkyl Halide | CH₃CH₂Br (Ethyl bromide) | 2-Ethyl-2-(4-methylphenyl)-1,3-dithiane |
| 2-Lithio-2-(4-methylphenyl)-1,3-dithiane | Arenesulfonate | CH₃(CH₂)₃-OSO₂Ph (Butyl benzenesulfonate) | 2-Butyl-2-(4-methylphenyl)-1,3-dithiane |
Nucleophilic Additions to Carbonyl Compounds and Epoxides
The deprotonation of 2-substituted-1,3-dithianes at the C2 position, typically with a strong base like n-butyllithium, generates a potent carbon nucleophile known as a 2-lithio-1,3-dithiane. This carbanion serves as a synthetic equivalent of an acyl anion, a cornerstone of umpolung (reactivity inversion) chemistry. youtube.com Its utility is prominently demonstrated in nucleophilic additions to electrophilic carbonyl compounds and epoxides.
The addition of 2-lithio-1,3-dithiane anions to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. This process can be highly diastereoselective, particularly when the carbonyl compound contains existing stereocenters. uwindsor.ca For instance, the reaction of the 2-lithio-1,3-dithiane with an aldehyde derived from D-glucose resulted in a 4.6:1 diastereomeric mixture of alcohol adducts. uwindsor.ca This strategy is pivotal for chain extension reactions in carbohydrate chemistry and natural product synthesis. uwindsor.ca
Lithiated dithianes also react efficiently with epoxides, opening the three-membered ring to form β-hydroxy thioacetals. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. masterorganicchemistry.com A key strategy in natural product synthesis involves the nucleophilic addition of 2-lithio-1,3-dithiane to chiral epoxides to construct complex molecular frameworks. uwindsor.ca For example, the reaction with an epoxide derived from D-glucose proceeds in high yield (93%) to create a key intermediate for prostaglandin (B15479496) synthesis. uwindsor.ca The steric bulk of the dithiane substituent itself can influence the reaction pathway; sterically unencumbered dithiane anions favor direct SN2 adducts, while more hindered anions can lead to SN2' adducts with vinyl epoxides. researchgate.net
Stereoselective Synthesis of 1,3-Dithiane Derivatives
Achieving stereocontrol in reactions involving 1,3-dithianes is crucial for the synthesis of enantiomerically pure and complex target molecules. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of newly formed chiral centers.
Enantioselective functionalization of the dithiane core typically involves the use of external chiral agents, such as chiral ligands or catalysts, to influence the approach of the reacting species. One established method is the enantioselective addition of 2-lithio-1,3-dithiane to aldehydes in the presence of a chiral ligand like (-)-α-isosparteine. researchgate.net
More recently, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of dithianes. An efficient methodology has been developed for the stereoselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.orgresearchgate.net Using a cinchona-derived bifunctional catalyst, this reaction yields γ-nitro-β-aryl-α-keto ester precursors with high enantioselectivity. rsc.org The reaction proceeds under mild conditions and tolerates a range of substituents on the nitrostyrene, achieving enantiomeric excesses (ee) typically between 70% and 92%. rsc.org
Another approach involves reacting a standard 2-lithio-1,3-dithiane with a chiral electrophile. The asymmetric umpolung reaction between 2-lithio-1,3-dithianes and chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities (>99:1) and good chemical yields. nih.gov
Diastereoselective control is often achieved by exploiting the influence of pre-existing stereocenters in one of the reactants. The addition of 2-lithio-1,3-dithiane to chiral carbonyl compounds can proceed with a high degree of 1,2-asymmetric induction. cdnsciencepub.com The stereochemical outcome can be directed by the presence or absence of a chelating group on the electrophile.
In a key study using homochiral α-substituted γ-lactols, researchers demonstrated precise control over diastereoselectivity. cdnsciencepub.com A non-chelation controlled nucleophilic addition of 2-lithio-1,3-dithiane to one lactol yielded the anti diastereomer as the major product with 92% diastereomeric excess (de). cdnsciencepub.com Conversely, a chelation-controlled addition to a similar lactol, which allows the lithium cation to coordinate with two oxygen atoms on the substrate, furnished the syn diastereomer with 96% de. cdnsciencepub.com This ability to selectively generate either diastereomer by modifying reaction conditions is a powerful synthetic tool.
Excellent diastereoselectivity has also been observed in the addition of lithiated dithianes to chiral N-sulfinyl imines, achieving up to >97% de. nih.gov The level of selectivity can be influenced by the steric bulk of substituents on the dithiane ring, with larger groups sometimes leading to lower diastereoselectivity. nih.gov
Novel Synthetic Routes and Catalytic Methods
Modern synthetic chemistry seeks to develop more efficient and versatile methods for molecule construction. In the context of dithiane chemistry, this includes the application of transition metal catalysis and electrochemical strategies to forge new bonds and create complex structures under mild conditions.
Transition metals, particularly palladium, have revolutionized C-C bond formation. A significant recent development is the use of 1,3-dithianes as acyl anion equivalents in palladium-catalyzed asymmetric allylic substitution reactions. acs.org This method allows for the direct allylation of the C2 position of the dithiane ring with high yields and excellent enantioselectivities. acs.org The reaction provides a catalytic and enantioselective alternative to the traditional stoichiometric use of organometallic reagents. The resulting allylated dithiane products can be readily converted into other valuable chiral building blocks, such as ketones and acids. acs.org
Electrochemical methods offer a green and powerful alternative to conventional chemical reagents for oxidation and reduction reactions. In dithiane chemistry, electrochemical oxidation has been employed to generate reactive intermediates for further transformations. A notable application is the electrochemical synthesis of a wide variety of functionalized orthoesters from readily available dithiane derivatives under mild and environmentally friendly conditions. organic-chemistry.org Another advanced application is the anodic oxidation of hydroxyketene dithioacetals, which triggers a highly stereoselective cyclization to produce substituted tetrahydrofurans, key structural motifs in many natural products like nemorensic acid. uwindsor.ca
Applications in Advanced Organic Synthesis
Total Synthesis of Natural Products Mediated by 1,3-Dithianes
The strategic use of 1,3-dithiane (B146892) chemistry has been instrumental in the total synthesis of numerous complex natural products. The ability to introduce a protected carbonyl group as a nucleophile has provided synthetic chemists with a powerful method for assembling intricate carbon skeletons.
Strategic Implementation of 2-(4-Methylphenyl)-1,3-dithiane Intermediates
The 2-aryl-1,3-dithiane moiety, including the 2-(4-methylphenyl) derivative, serves as a crucial building block in the synthesis of complex natural products. Its role as an acyl anion equivalent allows for the formation of key carbon-carbon bonds in a controlled and stereoselective manner.
In the total synthesis of the macrolide antibiotic Erythronolide B, a key fragment of the molecule was assembled using a strategy that involved the coupling of two smaller, chiral building blocks. One of these fragments was a nucleophile derived from a dithiane precursor, highlighting the importance of this methodology in constructing complex acyclic chains with multiple stereocenters. libretexts.orgstackexchange.com A convergent strategy for the total synthesis of Erythronolide B was designed to unite a nucleophilic segment and an electrophilic segment. The synthesis of the electrophilic portion involved the creation of a temporarily-bridged cyclic precursor to control the stereochemistry. libretexts.org
Similarly, the total synthesis of (+)-Brefeldin A, a macrolide with significant biological activity, has been accomplished through various routes that employ dithiane-based methodologies. nih.govnih.govresearchgate.netorganic-chemistry.orgmdpi.com One approach featured the direct introduction of a C1-C3 acrylate (B77674) moiety using a trans-vinylogous acyl anion equivalent derived from a dithiane. nih.gov Another efficient synthesis of (+)-Brefeldin A involved a route where a key five-membered ring was constructed via a tandem lithium-iodine exchange and carbanion-mediated cyclization. nih.gov These examples underscore the strategic advantage of using dithiane intermediates to control reactivity and achieve high levels of stereocontrol in the synthesis of architecturally complex natural products.
Synthesis of Complex Molecular Architectures
Beyond natural product synthesis, this compound is a valuable reagent for the construction of a variety of complex molecular architectures, including strained ring systems, sterically hindered ketones, and unique heterocyclic frameworks.
Construction of Bicyclo[1.1.1]pentane (BCP) Analogs
Bicyclo[1.1.1]pentanes (BCPs) are gaining attention in medicinal chemistry as bioisosteres for aromatic rings. nih.gov A general method for the synthesis of BCP-containing dithianes, which are precursors to BCP analogs of medicinally important diaryl ketones, has been developed. This method involves the reaction of 2-aryl-1,3-dithianes, such as this compound, with [1.1.1]propellane. nih.gov
The reaction proceeds by deprotonation of the 2-aryl-1,3-dithiane, followed by nucleophilic addition to the strained central bond of [1.1.1]propellane. This transformation provides access to a range of 2-aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithianes in good to excellent yields. nih.gov These BCP-dithiane adducts can then be readily deprotected to furnish the corresponding BCP-aryl ketones. nih.gov This methodology offers a straightforward route to incorporate the BCP scaffold into complex molecules.
| Starting 2-Aryl-1,3-dithiane | Product: 2-Aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane | Yield (%) |
| 2-Phenyl-1,3-dithiane (B1581651) | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane | 92 |
| 2-(4-Chlorophenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane | 88 |
| 2-(Thiophen-2-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 85 |
This table presents representative yields for the synthesis of BCP-containing dithianes.
Preparation of Diaryl Ketones via Reversed-Polarity Coupling
A powerful application of 2-aryl-1,3-dithianes is in the synthesis of diaryl ketones through a reversed-polarity, or umpolung, strategy. nih.gov This method involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov The use of a base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), facilitates the deprotonation of the dithiane at the C2 position, creating a nucleophilic acyl anion equivalent. nih.gov
This nucleophile then undergoes a palladium-catalyzed cross-coupling reaction with an aryl bromide to form a 2,2-diaryl-1,3-dithiane. The subsequent hydrolysis of the dithiane moiety, which can be achieved using reagents like N-bromosuccinimide (NBS) or Selectfluor, unmasks the ketone functionality to yield the desired diaryl ketone. nih.gov This one-pot arylation/hydrolysis procedure is highly efficient and suitable for the large-scale synthesis of diaryl ketones. nih.gov
| 2-Aryl-1,3-dithiane | Aryl Bromide | Diaryl Ketone Product | Yield (%) |
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | (4-Methoxyphenyl)(phenyl)methanone | 96 |
| 2-(4-Chlorophenyl)-1,3-dithiane | 4-Bromotoluene | (4-Chlorophenyl)(p-tolyl)methanone | 93 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 1-Bromo-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone | 87 |
| 2-Phenyl-1,3-dithiane | 2-Bromonaphthalene | Naphthalen-2-yl(phenyl)methanone | 85 |
This table showcases the yields of various diaryl ketones synthesized via the reversed-polarity coupling of 2-aryl-1,3-dithianes. nih.gov
Formation of Spiroketals
Dithianes can serve as valuable precursors in the synthesis of spiroketals, which are common structural motifs in many natural products. nih.gov One strategy involves using a dithiane as a masked ketone, which allows for the construction of a dihydroxy ketone precursor that can then undergo acid-catalyzed cyclization to form the spiroketal.
In a sophisticated approach to the synthesis of the bis-spiroketal core of the pinnatoxins, a dithiane was employed as a precursor to a tertiary alcohol within the ring system. nih.gov This was a strategic choice, as the presence of a ketone in that position could have hindered the formation of the necessary oxocarbenium ion for the cyclization. nih.gov The dithiane allows for the construction of the carbon framework, and its subsequent conversion to the alcohol facilitates the desired spiroketalization. This demonstrates how dithiane chemistry can be strategically used to control reactivity and enable complex cyclization cascades.
Assembly of Highly Substituted Conjugated Dienes
The synthesis of highly substituted conjugated dienes can be achieved through various methods, and dithiane chemistry offers a potential entry into this class of compounds. While direct conversion of this compound to a diene is not a standard transformation, it can be used to generate intermediates that are then converted to dienes.
One approach involves the synthesis of β-keto 1,3-dithianes, which can be generated through the double conjugate addition of dithiols to propargylic ketones. researchgate.netacs.orgresearchgate.net These β-keto dithianes are masked 1,3-dicarbonyl systems. researchgate.net The ketone functionality within these molecules can be transformed into an enol triflate or a similar reactive species. Subsequent elimination reactions could then lead to the formation of a conjugated diene system. This strategy would allow for the incorporation of the aryl group from the original 2-aryl-1,3-dithiane into the final diene structure.
Contribution to Pharmaceutical and Agrochemical Intermediates
While direct application of this compound as a pharmaceutical or agrochemical is not documented, its importance lies in its function as a key intermediate. The 1,3-dithiane group is a cornerstone of "umpolung" chemistry, which involves the reversal of polarity of a functional group. youtube.comscribd.com The C2 carbon of the dithiane ring, typically an electrophilic center in an aldehyde, becomes nucleophilic upon deprotonation with a strong base like n-butyllithium. youtube.com
This resulting 2-lithio-1,3-dithiane derivative is a powerful carbon nucleophile, effectively serving as a masked acyl anion equivalent. uwindsor.ca This nucleophile can react with a wide array of electrophiles—such as alkyl halides, epoxides, and other carbonyl compounds—to form new carbon-carbon bonds. scribd.com Subsequent hydrolysis of the dithiane group, often using mercury(II) salts, regenerates the carbonyl functionality, yielding complex ketones or aldehydes. youtube.com This strategy is instrumental in the construction of the intricate carbon skeletons found in many biologically active molecules, making dithiane derivatives like this compound valuable precursors in the multi-step synthesis of complex pharmaceutical and agrochemical targets. thieme.declockss.org Furthermore, the 1,3-dithiane core can be isotopically labeled, serving as a useful synthon for metabolic studies in drug discovery. nih.gov
Role in Material Science and Polymer Chemistry
The application of this compound and related structures extends into the realm of material science, where the dithiane moiety can be leveraged to create polymers and materials with specific, engineered properties.
The 1,3-dithiane group can be incorporated into monomer units and subsequently polymerized. The resulting polymer contains dithiane moieties that serve as latent carbonyl groups. This feature is highly advantageous for post-polymerization modification. By selectively hydrolyzing the dithiane groups along the polymer chain, reactive aldehyde or ketone functionalities can be revealed. These newly exposed groups can then be used for a variety of secondary reactions, such as cross-linking to enhance the material's mechanical properties, or for grafting other molecules to create surfaces with specific functionalities for coatings or sensor applications. While dithioesters, accessible from related sulfur heterocycles, are known agents in polymer chemistry, the use of the dithiane group as a protected functionality offers a complementary strategy for creating advanced polymeric materials. acs.org
A significant role for 1,3-dithiane derivatives in material science is their use as ligands for the construction of coordination polymers. The sulfur atoms in the dithiane ring possess lone pairs of electrons that can effectively coordinate to metal centers. Research has demonstrated that 1,3-dithianes can act as assembling ligands for copper(I) halides, building structured materials with architectures ranging from one-dimensional chains to complex three-dimensional networks. researchgate.net
The final structure of the coordination polymer is influenced by the specific substituent on the dithiane ring (such as the 4-methylphenyl group) and the reaction conditions. researchgate.net This allows for the rational design and synthesis of new crystalline materials with tailored properties, such as specific porosity, catalytic activity, or photoluminescent behavior, by carefully selecting the dithiane building block and the metal salt. researchgate.net
Novel Ring System Syntheses
Perhaps the most direct and innovative application of 2-substituted-1,3-dithianes is in the construction of novel and medicinally relevant heterocyclic ring systems. The unique reactivity of the dithiane group facilitates reactions that are highly selective and efficient.
Recent research has established a novel, base-mediated [3+2] cycloaddition reaction for the highly regioselective synthesis of polysubstituted pyrazoles. acs.orgnih.gov This method utilizes 2-alkynyl-1,3-dithianes, which react with sydnones to construct 1,3,4-trisubstituted pyrazole (B372694) derivatives under mild conditions. acs.org The process leverages the nucleophilic character of the dithiane-stabilized anion to control the reaction's regioselectivity, a significant advantage over traditional methods. nih.gov The pyrazole ring is a critical scaffold in medicinal and agricultural chemistry, and this method provides efficient access to highly functionalized versions. thieme.de The dithianyl group in the product can be retained or further transformed, adding to the synthetic versatility of the approach. nih.gov
Table 1: Examples of 1,3,4-Trisubstituted Pyrazoles Synthesized via Dithiane Cycloaddition This table presents data on pyrazole synthesis using a 2-alkynyl-1,3-dithiane as a key reactant.
| Product Compound Name | R¹ Group | R² Group | Yield (%) | Melting Point (°C) |
| 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | Phenyl | Phenyl | 72% | 143–145 |
| 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | Phenyl | 4-Chlorophenyl | 75% | 120–123 |
| 4-(3-(1,3-Dithian-2-yl)-4-phenyl-1H-pyrazol-1-yl)benzonitrile | Phenyl | 4-Cyanophenyl | 75% | 185–187 |
| 3-(1,3-Dithian-2-yl)-4-phenyl-1-(p-tolyl)-1H-pyrazole | Phenyl | 4-Methylphenyl | 78% | 135–137 |
Data sourced from The Journal of Organic Chemistry. acs.org
The synthetic utility of the 1,3-dithiane moiety extends to chemodivergent synthesis, where a single starting material can be directed to form different products by changing reaction conditions or reagents. The umpolung strategy enabled by the dithiane group has been applied to the regioselective synthesis of multisubstituted 2,3-dihydrooxazoles, which are important nitrogen- and oxygen-containing heterocycles. researchgate.net
More broadly, this compound serves as a stable precursor to 4-methylbenzaldehyde (B123495). Once the dithiane is hydrolyzed to reveal the aldehyde, this carbonyl group becomes a versatile anchor for synthesizing a vast array of nitrogen-containing heterocycles. scribd.com For example, it can undergo condensation reactions with:
Hydrazines to form hydrazones, which can then cyclize to form pyrazoles or pyridazines.
Hydroxylamine to form oximes, precursors to isoxazoles.
Urea or thiourea in multicomponent reactions to build pyrimidine (B1678525) rings.
Amines and other nucleophiles to generate imines, which can participate in further cycloadditions.
This ability to transform a single, stable dithiane compound into a reactive carbonyl group that can then be divergently converted into numerous different heterocyclic systems highlights its significant value in combinatorial chemistry and the synthesis of compound libraries for drug discovery.
Computational and Theoretical Investigations of 2 4 Methylphenyl 1,3 Dithiane
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(4-methylphenyl)-1,3-dithiane. These calculations help in understanding the distribution of electron density within the molecule, which is crucial for predicting its behavior in chemical reactions.
The photosensitized oxygenation of 2-(p-methylphenyl)-1,3-dithiane has been shown to proceed through a cooperative single electron transfer (SET) pathway and a singlet oxygen pathway, leading to the formation of carbonyl compounds, sulfoxides, and sulfones. researchgate.netresearchgate.net This highlights the compound's susceptibility to photo-oxidation. The initiation step in many reactions involving 1,3-dithianes is a single electron transfer from the dithiane to an acceptor, a process favored by the low oxidation potential of cyclic thioethers. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular interactions within molecules. semanticscholar.org For derivatives of 2-aminothiophene, which shares some structural motifs with the title compound, NBO analysis has provided insights into possible intermolecular interactions. semanticscholar.org While specific NBO studies on this compound are not detailed in the provided results, the methodology is highly applicable for understanding its electronic characteristics.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. unimib.it These theoretical studies can map out the entire reaction pathway, identifying intermediates and transition states.
For instance, the photodeprotection of 1,3-dithianes, a common application, has been studied using DFT. researchgate.net These calculations support experimental findings that the reaction is driven by the superoxide (B77818) anion. researchgate.net The mechanism involves an initial electron transfer from the dithiane to a photosensitizer. researchgate.net
Elucidation of Transition States and Energy Profiles
A key aspect of DFT calculations is the ability to determine the structures and energies of transition states, which are the highest energy points along a reaction coordinate. libretexts.org The energy difference between the reactants and the transition state, known as the activation energy, governs the reaction rate. libretexts.org
In the context of reactions involving 1,3-dithiane (B146892) derivatives, DFT has been used to calculate the energy profiles of various mechanistic pathways. For example, in the cyclization of 2-alkenyl-1,3-dithiolanes, DFT calculations helped to rationalize the observed diastereoselectivity by comparing the energies of different transition states and intermediates. psu.edu The calculations showed that the selectivity was thermodynamically controlled, with the final product distribution reflecting the relative stability of the product diastereomers. psu.edu
Analysis of Electron Transfer Pathways
Many reactions of this compound involve electron transfer processes. researchgate.netresearchgate.net DFT can be employed to analyze these pathways in detail. The photoremoval of the dithiane group, for instance, is initiated by a single electron transfer to a photosensitizer. researchgate.net The resulting radical cation of the dithiane then undergoes further reactions. researchgate.net
The efficiency of these electron transfer processes can be influenced by the substituents on the aryl ring. In the case of 2-aryl-substituted 1,3-dithianes, those with electron-donating groups on the benzene (B151609) ring react with DDQ to give thioesters and aldehydes. researchgate.net
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound, particularly the conformation of the 1,3-dithiane ring and the orientation of the 4-methylphenyl group, is crucial to its reactivity. Crystal structure analysis of similar aryl-1,3-dithiane derivatives shows that the dithiane ring typically adopts a chair conformation, with the aryl ring situated in an equatorial position. researchgate.net
Computational methods, including energy minimization and DFT calculations, are used to predict the most stable conformations and to understand the barriers to rotation around key single bonds. researchgate.net For 2-phenyl-1,3-dithiane (B1581651), the rotational barrier around the C-C bond connecting the phenyl and dithiane rings has been determined computationally. These theoretical predictions are often in good agreement with experimental data obtained from techniques like NMR spectroscopy.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. nih.govnih.gov These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can influence the bulk properties of the compound. frontiersin.org
For systems involving similar heterocyclic compounds, MD simulations have been used to study the interactions between the molecule and solvents or other molecules in the system. nih.govaps.org This can be particularly useful for understanding reaction mechanisms in solution and for predicting how the molecule will behave in a complex biological or material environment. While specific MD simulation data for this compound is not extensively available in the search results, the methodology is highly relevant for future studies.
Data Tables
Table 1: Computational Methods and Their Applications in Studying this compound and Related Compounds
| Computational Method | Application | Key Findings | References |
| Quantum Chemical Studies (DFT) | Electronic structure, reactivity analysis | Elucidation of single electron transfer pathways in photo-oxygenation. | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Reaction mechanism investigation | Identification of transition states and energy profiles for photodeprotection and cyclization reactions. | researchgate.netunimib.itpsu.edu |
| DFT | Electron transfer pathway analysis | Confirmation of superoxide-driven deprotection mechanism. | researchgate.net |
| Conformational Analysis (DFT) | Stereochemical prediction, rotational barriers | Prediction of chair conformation for the dithiane ring and equatorial aryl substitution. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Intermolecular interactions, dynamic behavior | Understanding of drug-polymer interactions and dynamic processes in similar systems. | nih.govnih.gov |
Green Chemistry and Sustainable Synthesis Approaches for 2 4 Methylphenyl 1,3 Dithiane and Derivatives
Principle of Atom Economy in Dithiane Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the final product. acs.orgwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the desired product, with no byproducts. acs.orgrsc.org The synthesis of 2-(4-methylphenyl)-1,3-dithiane from p-tolualdehyde and 1,3-propanedithiol (B87085) is an addition reaction, which inherently possesses a high atom economy.
The reaction for the synthesis of this compound is as follows:
p-Tolualdehyde + 1,3-Propanedithiol → this compound + Water
While the main reaction is an addition, the formation of a water molecule as a byproduct prevents it from having a 100% atom economy. However, compared to substitution or elimination reactions that generate significant stoichiometric byproducts, this method is relatively atom-economical. wikipedia.org The focus in greening this synthesis, therefore, shifts towards other principles like catalysis and waste reduction. researchgate.net
Use of Greener Solvents in Dithioacetalization Reactions
Traditional dithioacetalization reactions often employ hazardous and volatile organic solvents (VOCs) like dichloromethane (B109758) and chloroform. researchgate.netorgsyn.org Green chemistry principles advocate for the use of safer, more environmentally benign solvents. acs.orgsolubilityofthings.com Research has explored several alternatives for the synthesis of dithianes, including this compound.
Solvent-Free Conditions: One of the most sustainable approaches is to conduct the reaction without any solvent. scirp.orgorganic-chemistry.org This not only eliminates solvent-related waste but can also lead to faster reaction times and simpler work-up procedures. researchgate.net Several catalytic systems have been shown to be effective under solvent-free conditions for the synthesis of 1,3-dithianes. organic-chemistry.org
Greener Solvent Alternatives: When a solvent is necessary, the focus is on using those with a lower environmental impact. merckmillipore.comsigmaaldrich.com Water is considered the greenest solvent, although the low solubility of organic reactants can be a challenge. nih.gov Other greener alternatives that have been investigated for similar transformations include:
Ethanol and Methanol: These are biodegradable and derived from renewable resources. sigmaaldrich.comrsc.org
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a favorable safety profile compared to traditional ethers. merckmillipore.com
Cyclopentyl methyl ether (CPME): Exhibits a higher boiling point and lower vapor pressure, reducing emissions. merckmillipore.comunito.it
Ionic Liquids: These have low vapor pressure, reducing air pollution, but their toxicity and biodegradability must be carefully considered. tandfonline.com
Deep Eutectic Solvents (DESs): Similar to ionic liquids, they are non-volatile but are often cheaper and more biodegradable. researchgate.net
The choice of a greener solvent depends on the specific reaction conditions and catalyst used, with the goal of minimizing environmental harm while maintaining high reaction efficiency. rsc.org
Catalyst Design for Enhanced Efficiency and Reusability
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed under milder conditions with lower energy input and can enable the use of more benign reagents. solubilityofthings.com In the synthesis of this compound, a variety of catalysts have been developed to improve efficiency and facilitate reuse, a key aspect of sustainable chemistry.
Homogeneous Catalysts: While effective, many traditional acid catalysts like HCl are corrosive and difficult to separate from the reaction mixture, leading to waste. researchgate.net Milder Lewis acids such as indium(III) chloride and scandium(III) triflate have been used, but their recovery and reuse can still be problematic. scirp.org
Iodine supported on nanostructured pyrophosphate (N-Na2CaP2O7): This system allows for the reaction to be carried out at room temperature under solvent-free conditions and the catalyst can be recovered and reused. scirp.orgsemanticscholar.org
Perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2): An extremely efficient and reusable catalyst for 1,3-dithiane (B146892) formation. organic-chemistry.org
Tungstate sulfuric acid: A recyclable and green catalyst for the synthesis of 1,3-dithiane derivatives. researchgate.net
MCM-41-supported mercapto ruthenium complex: A solid-supported catalyst that has shown effectiveness in the chemoselective thioacetalization of aldehydes. researchgate.net
The design of these catalysts focuses on high activity, selectivity, and stability over multiple reaction cycles, making them economically and environmentally attractive for industrial applications.
Table 1: Comparison of Catalysts for Dithioacetalization Reactions
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Catalysts (e.g., HCl, Lewis Acids) | Often require organic solvents | High activity | Difficult to separate, corrosive, potential for metal contamination |
| Iodine/Nanostructured Pyrophosphate | Room temperature, solvent-free | Mild conditions, reusable catalyst | Preparation of the catalyst required |
| HClO4-SiO2 | Solvent-free, room temperature | High efficiency, reusable | Perchloric acid is a strong oxidizer |
| Tungstate Sulfuric Acid | Solvent-free or thermal | Recyclable, green catalyst | May require elevated temperatures |
| MCM-41 Supported Ruthenium Complex | Organic solvent | High selectivity | Use of a precious metal, requires solvent |
Waste Minimization Strategies in Dithiane Chemistry
Waste prevention is a primary goal of green chemistry. nih.gov In the context of this compound synthesis, several strategies contribute to minimizing waste generation.
High Atom Economy Reactions: As discussed, the inherent nature of the addition reaction minimizes the formation of byproducts. jocpr.com
Catalytic Processes: The use of catalysts in small quantities, as opposed to stoichiometric reagents, significantly reduces waste. solubilityofthings.com
Catalyst Reusability: Employing heterogeneous or recyclable catalysts eliminates the waste associated with single-use catalysts and simplifies purification. scirp.orgresearchgate.net
Solvent-Free Reactions: Eliminating the solvent, which often constitutes the largest portion of the reaction mass, is the most effective way to reduce solvent-related waste. researchgate.net
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. nih.gov
Minimizing Purification Steps: Efficient and selective reactions that yield a pure product with minimal work-up (e.g., simple filtration to remove a solid catalyst) reduce the need for energy- and solvent-intensive purification methods like chromatography. organic-chemistry.org
By integrating these strategies, the environmental footprint of dithiane synthesis can be significantly reduced.
Integration of Green Chemistry Principles in Scalable Processes
The ultimate goal of green chemistry is to implement sustainable practices on an industrial scale. researchgate.netnih.gov The principles discussed above are crucial for developing scalable and economically viable processes for the synthesis of this compound and its derivatives.
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors:
Catalyst Durability and Cost: For a process to be scalable, the catalyst must be robust enough to withstand multiple reaction cycles without significant loss of activity and must be cost-effective. researchgate.net
Process Safety: Green chemistry also emphasizes inherently safer processes. solubilityofthings.com This includes avoiding hazardous reagents and solvents and minimizing the risk of accidents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and operational costs. solubilityofthings.com
Simplified Work-up and Purification: Streamlined processes with easy product isolation are essential for large-scale production. organic-chemistry.org
The use of solid-supported, reusable catalysts in solvent-free or green solvent systems is a promising approach for the scalable and sustainable production of this compound. researchgate.net Such processes align with the principles of green chemistry by maximizing efficiency, minimizing waste, and reducing environmental impact. solubilityofthings.com
Future Research Directions in 2 4 Methylphenyl 1,3 Dithiane Chemistry
Exploration of Novel Reactivity Patterns
The established role of 2-aryl-1,3-dithianes as acyl anion equivalents is a foundational concept in organic synthesis. However, the future of 2-(4-methylphenyl)-1,3-dithiane chemistry lies in uncovering and harnessing new modes of reactivity. Recent studies have initiated this exploration, demonstrating its participation in innovative reactions. For instance, the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane presents a novel method for synthesizing bicyclo[1.1.1]pentane (BCP)-containing dithianes. nih.gov This is particularly significant as BCPs are recognized as valuable bioisosteres for aromatic rings in medicinal chemistry. nih.gov
Furthermore, the photodeprotection of 1,3-dithianes in the presence of a sensitizer (B1316253) like thiapyrylium has been investigated, revealing a mechanism involving electron transfer and subsequent C-S bond cleavage to form a distonic radical cation. researchgate.net This photo-induced reactivity opens up new possibilities for mild and selective deprotection strategies. The development of one-flask multicomponent reactions that utilize 2-phenyl-1,3-dithiane (B1581651) and its derivatives also showcases a move towards more efficient and streamlined synthetic processes.
Future research will likely focus on expanding this repertoire of reactions. This could involve exploring its potential in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions beyond the standard applications, and its use as a precursor to other unique heterocyclic systems. The investigation into its behavior under various photoredox and electrochemical conditions could also unveil unprecedented reactivity patterns.
Development of Asymmetric Catalytic Methodologies
The synthesis of chiral molecules is a paramount objective in modern chemistry, particularly in the pharmaceutical and agrochemical industries. While the core 1,3-dithiane (B146892) scaffold is achiral, the development of asymmetric catalytic methods to functionalize it or its derivatives holds immense potential.
Significant strides have been made in the enantioselective oxidation of 1,3-dithianes to their corresponding mono-sulfoxides. Vanadium-catalyzed asymmetric oxidation using β-amino alcohol-derived Schiff base ligands has shown remarkable success, achieving high yields and excellent enantioselectivities (up to 99% ee) for a variety of 1,3-dithianes derived from aldehydes and ketones. bohrium.com These chiral sulfoxides are valuable synthetic intermediates.
Future research in this area will likely focus on several key aspects:
Broadening the Scope of Catalysts: Exploring a wider range of transition metal catalysts (e.g., titanium, aluminum, manganese) and organocatalysts to achieve high enantioselectivity in various transformations. bohrium.com
Novel Asymmetric Reactions: Moving beyond oxidation to develop catalytic asymmetric C-C and C-X bond-forming reactions at the C2 position of the dithiane ring.
Squaramide Catalysis: The use of squaramides as powerful bifunctional organocatalysts in domino reactions has shown promise for the asymmetric synthesis of complex molecules. thieme-connect.com Applying this to reactions involving this compound could lead to highly efficient and stereoselective syntheses of spirocyclic compounds and other intricate architectures. thieme-connect.com
Expansion of Applications in Complex Molecule Synthesis
The utility of this compound as a versatile building block is well-established, serving as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its ability to function as a masked carbonyl group is a cornerstone of retrosynthetic analysis, a concept pioneered by Corey and Seebach.
The future in this domain lies in applying the unique reactivity of this compound to the total synthesis of increasingly complex and biologically active natural products. Its role in the construction of diaryl ketones through palladium-catalyzed reactions is a testament to its utility in building intricate molecular frameworks.
Furthermore, the incorporation of the this compound moiety into larger, functional molecules is an area ripe for exploration. For example, its integration into polymers could impart unique chemical and mechanical properties. chemimpex.com Research into polyolefins containing pendant dithiane groups has already demonstrated the feasibility of this approach. researchgate.net
Advanced Computational Modeling for Predictive Synthesis
The synergy between experimental and computational chemistry is becoming increasingly crucial for modern synthetic planning. Computational studies have already provided valuable insights into the reaction mechanisms involving 2-aryl-1,3-dithianes. For instance, density functional theory (DFT) calculations have elucidated the two-electron pathway for the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane. nih.gov
Future research will undoubtedly leverage more sophisticated computational tools for:
Predicting Reactivity: Developing predictive models to anticipate the outcome of unknown reactions involving this compound, thereby guiding experimental design and minimizing trial-and-error.
Understanding Stereoselectivity: Using computational methods to rationalize and predict the stereochemical outcomes of asymmetric catalytic reactions, aiding in the design of more effective chiral catalysts and ligands.
Conformational Analysis: Combining X-ray crystallography, NMR spectroscopy, and computational modeling to gain a deeper understanding of the conformational preferences of this compound and its derivatives, which can influence their reactivity. researchgate.net
Synergistic Approaches in Green and Sustainable Dithiane Chemistry
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and development. carloerbareagents.comunep.org The future of this compound chemistry will be shaped by the adoption of more environmentally benign practices.
Key areas for future research include:
Greener Solvents and Reagents: Developing synthetic protocols that utilize greener solvents, such as water or bio-derived solvents, and replacing hazardous reagents with more sustainable alternatives. carloerbareagents.com
Catalytic and Atom-Economical Reactions: Focusing on the development of catalytic reactions that minimize waste and maximize atom economy. organic-chemistry.org This includes the use of recyclable catalysts and the design of one-pot reactions that reduce the number of purification steps. researchgate.net
Solvent-Free Conditions: Exploring reactions under solvent-free conditions, which can significantly reduce the environmental impact of chemical processes. organic-chemistry.org For example, the deprotection of 1,3-dithianes has been achieved in the solid state using mercury(II) nitrate (B79036) trihydrate, offering a fast and efficient method. researchgate.net
By integrating these green chemistry principles, the synthesis and application of this compound can be made more sustainable, aligning with the broader goals of the chemical community. scirp.org
Q & A
Q. What are the preferred synthetic routes for 2-(4-Methylphenyl)-1,3-dithiane and its isotopically labeled analogs?
- Methodological Answer : The compound can be synthesized via a two-step protocol starting from methyl phenyl sulfoxide derivatives. For isotopically labeled versions (e.g., ¹³C or ²H), [(¹³C)]- or [(¹³C,²H₃)]-methyl phenyl sulfoxide serves as the precursor. The first step involves sulfoxide reduction, followed by cyclization with 1,3-propanedithiol under acidic conditions. This method yields 1,3-[2-(¹³C)]-dithiane derivatives with high isotopic purity, critical for NMR or metabolic tracer studies .
Q. How is the conformational preference of the 1,3-dithiane ring determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the chair conformation of the 1,3-dithiane ring. For example, in 2-(3-bromophenyl)-1,3-dithiane, the chair conformation is confirmed by analyzing the dihedral angle (86.38°) between the dithiane ring and the aryl substituent. Software like SHELX or Olex2 is used for structure refinement, and C—H⋯Cg interactions (3.777 Å) are mapped to validate packing stability .
Advanced Research Questions
Q. How can stereoselective oxidation of this compound to its sulfoxide be achieved?
- Methodological Answer : Catalytic oxidation using flavin-peptide catalysts (e.g., Fl-Pep5-b) under aerobic conditions yields this compound 1-oxide with high diastereoselectivity (24:1 trans:cis) but low enantioselectivity (3% ee). Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Fl-Pep5-b |
| Reaction Time | 65 hours |
| Yield | 88% |
| Solvent | Buffered acetonitrile |
| Optimization requires tuning peptide sequences to enhance enantioselectivity . |
Q. What strategies are effective for using 1,3-dithiane as a protecting group in multistep syntheses?
- Methodological Answer : 1,3-Dithiane acts as a ketone-protecting group via its formaldehyde anion equivalence. Protection involves condensation with ketones under acidic conditions. Deprotection is achieved using N-chlorosuccinimide (NCS) in aqueous acetonitrile, regenerating the ketone without side reactions. This method is critical in synthesizing intermediates like NNK-4-OAc, a nitrosamine derivative studied in mutagenesis .
Q. How do weak intermolecular interactions influence the crystal packing of this compound derivatives?
- Methodological Answer : C—H⋯π (Cg = centroid of aromatic rings) and C—H⋯S interactions stabilize the crystal lattice. For example, in 2-(3-bromophenyl)-1,3-dithiane, C—H⋯Cg distances of 3.777 Å create supramolecular layers parallel to the [101] plane. Hirshfeld surface analysis and Mercury software are used to quantify these interactions, revealing their contribution to lattice energy (~5–10 kJ/mol per interaction) .
Q. How can computational methods predict the thermodynamic stability of this compound conformers?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates relative energies of chair vs. boat conformers. Key steps:
Geometry optimization of both conformers.
Frequency analysis to confirm minima (no imaginary frequencies).
Gibbs free energy comparison (ΔG < 1 kcal/mol favors chair conformation).
Software: Gaussian or ORCA. Basis set selection (e.g., 6-311++G**) improves accuracy for sulfur-containing systems .
Data Contradictions and Resolution
Q. Why does the oxidation of this compound exhibit high diastereoselectivity but low enantioselectivity?
- Methodological Answer : The trans-diastereoselectivity arises from steric hindrance during the axial attack of oxygen on the dithiane ring. However, the peptide catalyst's limited chiral induction capacity results in poor enantioselectivity. To resolve this:
- Modify the catalyst's peptide backbone to enhance chiral pockets.
- Use chiral auxiliaries or asymmetric reaction conditions (e.g., low temperature, chiral solvents) .
Analytical Techniques
Q. What advanced NMR techniques are used to characterize this compound derivatives?
- Methodological Answer :
- ¹³C NMR : Identifies isotopic labeling sites (e.g., ¹³C at C2 of the dithiane ring).
- NOESY : Confirms spatial proximity between the methylphenyl group and dithiane protons.
- HSQC : Correlates ¹H-¹³C signals for structural validation.
Example: ¹³C-labeled dithiane shows a doublet (J = 52 Hz) for C2 in DEPT-135 spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
